molecular formula C10H11NO2 B6152800 2,2-dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one CAS No. 122262-30-0

2,2-dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one

Cat. No.: B6152800
CAS No.: 122262-30-0
M. Wt: 177.2
InChI Key:
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Description

2,2-dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one is a heterocyclic compound that features a fused pyran and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols in the presence of an acid catalyst . The reaction proceeds through a tandem Friedel–Crafts-type allenylation followed by cyclization to form the desired pyrano[3,2-b]pyridin-4-one structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the pyran ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

2,2-dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one is unique due to its fused pyran and pyridine ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler analogs and allows for a broader range of applications in scientific research.

Properties

CAS No.

122262-30-0

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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